

Application Notes: Isolation and Purification of Conalbumin (Ovotransferrin) from Chicken Egg White

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CONALBUMIN

Cat. No.: B1171528

[Get Quote](#)

Introduction

Conalbumin, also known as ovotransferrin, is the second most abundant protein in egg white, constituting approximately 12-13% of the total protein content.[1][2] It is a single-chain glycoprotein with a molecular weight of approximately 76-79 kDa.[3][4] As a member of the transferrin family, its primary functions include iron transport and sequestration, which impart potent antimicrobial properties by depriving microorganisms of essential iron.[5][6] These biological activities make purified **conalbumin** a valuable component for research, and a candidate for applications in antimicrobial treatments, nutritional supplements, and drug development.[5] This document provides detailed protocols for the isolation and purification of **conalbumin** from chicken egg white using precipitation and ion-exchange chromatography techniques.

Principle of Separation

The purification strategies detailed below leverage the unique physicochemical properties of **conalbumin**.

- **Ammonium Sulfate Precipitation:** This method, often referred to as "salting out," relies on the principle that at high salt concentrations, the solubility of proteins decreases.[7][8] Proteins have distinct solubility profiles, allowing for fractional precipitation. By carefully adjusting the concentration of ammonium sulfate, **conalbumin** can be selectively precipitated out of a

solution containing a complex mixture of egg white proteins.[5][9] The addition of citric acid helps to adjust the pH, further optimizing the selective precipitation of **conalbumin**. [5][10]

- Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net surface charge at a specific pH.[11][12] The protein mixture is loaded onto a column containing a charged resin. Proteins with a net charge opposite to that of the resin will bind, while others will flow through.[11] Bound proteins can then be selectively eluted by increasing the ionic strength (salt concentration) or by changing the pH of the buffer.[12]

Protocol 1: Isolation by Ammonium Sulfate Precipitation

This protocol describes a method for isolating **conalbumin** that avoids the use of organic solvents and is suitable for scalable production. The method achieves high yield and purity through a two-step precipitation process.[5][10]

Materials and Reagents

- Fresh chicken eggs
- Distilled water (dH₂O)
- Ammonium Sulfate ((NH₄)₂SO₄)
- Citric Acid
- Sodium Hydroxide (NaOH) for pH adjustment
- Beakers and graduated cylinders
- Magnetic stirrer and stir bar
- Refrigerated centrifuge and appropriate centrifuge tubes
- Spectrophotometer and cuvettes
- Bradford reagent or other protein assay materials

- Dialysis tubing (10-14 kDa MWCO)
- Lyophilizer (optional, for long-term storage)

Experimental Protocol

- Preparation of Crude Egg White:
 - Separate the egg whites from the yolks of fresh chicken eggs.
 - Dilute the egg white with an equal volume (1:1 ratio) of cold dH₂O and homogenize by gently stirring for 30 minutes at 4°C.[\[5\]](#)
 - To remove ovomucin, adjust the pH of the diluted egg white to 4.7 using citric acid. A stringy precipitate will form.[\[10\]](#)
 - Centrifuge the solution at 10,000 x g for 30 minutes at 4°C to pellet the ovomucin.
 - Carefully decant and collect the supernatant, which contains the majority of the soluble egg white proteins.
- First Precipitation Step:
 - While gently stirring the supernatant at 4°C, slowly add solid ammonium sulfate to a final concentration of 5.0% (w/v) and citric acid to a final concentration of 2.5% (w/v).[\[5\]](#)[\[10\]](#)
 - Continue stirring at 4°C for at least 4 hours, or overnight, to allow for complete precipitation.[\[5\]](#)[\[7\]](#)
 - Collect the precipitate, which is enriched with **conalbumin**, by centrifugation at 10,000 x g for 30 minutes at 4°C. Discard the supernatant.
- Second Precipitation (Purification) Step:
 - Resuspend the pellet in a minimal volume of cold dH₂O.
 - Re-precipitate the **conalbumin** by slowly adding ammonium sulfate to 2.0% (w/v) and citric acid to 1.5% (w/v) while stirring at 4°C.[\[5\]](#)[\[10\]](#)

- Allow the precipitation to proceed for 2-4 hours at 4°C.
- Centrifuge at 10,000 x g for 30 minutes at 4°C to collect the purified **conalbumin** precipitate.
- Desalting and Final Preparation:
 - Resuspend the final pellet in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).
 - To remove the excess ammonium sulfate, dialyze the protein solution extensively against the same buffer at 4°C. Use a 10-14 kDa MWCO dialysis membrane and perform at least three buffer changes over 24 hours.
 - After dialysis, clarify the solution by centrifugation at 10,000 x g for 20 minutes to remove any insoluble material.
 - Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
 - For long-term storage, the purified **conalbumin** solution can be flash-frozen and stored at -80°C or lyophilized.

Protocol 2: High-Purity Purification by Ion-Exchange Chromatography (IEX)

This protocol is a secondary purification step, typically following an initial precipitation (like Protocol 1), to achieve higher purity. **Conalbumin** has an isoelectric point (pI) of ~6.0-6.8.[3] Therefore, cation-exchange chromatography at a pH below its pI or anion-exchange chromatography at a pH above its pI can be effective. This example uses anion-exchange chromatography.

Materials and Reagents

- Partially purified **conalbumin** (from Protocol 1, after dialysis)
- Anion-exchange chromatography column (e.g., DEAE-Sepharose or Q-Sepharose)

- Chromatography system (e.g., FPLC or peristaltic pump with fraction collector)
- Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 8.5[3]
- Elution Buffer (Buffer B): 20 mM Tris-HCl, 1.0 M NaCl, pH 8.5[3]
- SDS-PAGE reagents and equipment

Experimental Protocol

- Sample Preparation:
 - Ensure the partially purified **conalbumin** from the precipitation step is fully dialyzed against the Binding Buffer (Buffer A) to lower the ionic strength and adjust the pH.
 - Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
- Column Equilibration:
 - Pack the anion-exchange column according to the manufacturer's instructions.
 - Equilibrate the column by washing with 5-10 column volumes (CV) of Binding Buffer (Buffer A) until the pH and conductivity of the eluate match the buffer.
- Sample Loading and Washing:
 - Load the prepared **conalbumin** sample onto the equilibrated column at a flow rate recommended by the manufacturer.
 - After loading, wash the column with 3-5 CV of Binding Buffer to remove any unbound or weakly bound proteins. Collect the flow-through and wash fractions for analysis.
- Elution:
 - Elute the bound **conalbumin** from the column using a linear gradient of NaCl. Create a gradient from 0% to 100% Buffer B (i.e., 0 M to 1.0 M NaCl) over 10-20 CV.[3]
 - Collect fractions of a defined volume (e.g., 1-5 mL) throughout the elution process.

- Monitor the protein elution by measuring the absorbance at 280 nm. **Conalbumin** is expected to elute in a distinct peak as the salt concentration increases.
- Fraction Analysis and Pooling:
 - Analyze the collected fractions for the presence of **conalbumin** using SDS-PAGE. Run samples from the flow-through, wash, and elution peak fractions. **Conalbumin** will appear as a band at ~76-79 kDa.[3]
 - Pool the fractions containing the highest concentration of pure **conalbumin**.
 - Dialyze the pooled fractions against a suitable storage buffer (e.g., PBS, pH 7.4) to remove the high concentration of NaCl.

Data Presentation

The following table summarizes representative data for the purification of **conalbumin** from 100 mL of initial egg white, synthesized from reported literature values.[5][10][13]

Purification Step	Total Protein (mg)	Specific Activity (Units/mg)	Yield (%)	Purification Fold	Purity (%)
Diluted Egg White Supernatant	10,000	10	100	1	~12%
Ammonium Sulfate Ppt. (Step 1)	1,800	45	81	4.5	~55%
Ammonium Sulfate Ppt. (Step 2)	1,250	68	85	6.8	>85%
Ion-Exchange Chromatography	950	80	76	8.0	>95%

Note: Specific activity is hypothetical for illustrative purposes. Actual units would depend on the assay used (e.g., iron-binding capacity or antimicrobial assay). Purity is estimated from SDS-PAGE analysis.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the isolation and purification of **conalbumin**.



Caption: Workflow for **conalbumin** purification from egg white.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Functional Properties and Extraction Techniques of Chicken Egg White Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PC2 Ovotransferrin: Characterization and Alternative Immunotherapeutic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of ovotransferrin from chicken egg white without using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Ammonium sulfate precipitation - Wikipedia [en.wikipedia.org]
- 9. Precipitating Protein with Ammonium Sulfate [chemedx.org]
- 10. Making sure you're not a bot! [iastatedigitalpress.com]
- 11. microbiozindia.com [microbiozindia.com]
- 12. harvardapparatus.com [harvardapparatus.com]
- 13. An easy and rapid separation method for five major proteins from egg white: Successive extraction and MALDI-TOF-MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Isolation and Purification of Conalbumin (Ovotransferrin) from Chicken Egg White]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1171528#isolation-and-purification-of-conalbumin-from-egg-white>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com